molecular formula C6H14N2O B114563 (3R,4R)-3-aminoazepan-4-ol CAS No. 150989-57-4

(3R,4R)-3-aminoazepan-4-ol

Cat. No. B114563
M. Wt: 130.19 g/mol
InChI Key: ZZWNCDLYERZDIQ-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-3-aminoazepan-4-ol, also known as Azezetron, is a chiral amino alcohol that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of (3R,4R)-3-aminoazepan-4-ol is not fully understood. However, it has been proposed that its biological activities may be attributed to its ability to interact with specific receptors or enzymes in the body. For instance, it has been reported to bind to the GABA-A receptor, which is responsible for regulating neuronal excitability and inhibiting neurotransmitter release.

Biochemical And Physiological Effects

Studies have shown that (3R,4R)-3-aminoazepan-4-ol can modulate various biochemical and physiological processes in the body. For example, it has been reported to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (3R,4R)-3-aminoazepan-4-ol in lab experiments is its high enantiomeric purity, which makes it an ideal chiral auxiliary for asymmetric synthesis. Additionally, its ability to modulate various biological processes makes it a promising candidate for drug development. However, one of the limitations of using (3R,4R)-3-aminoazepan-4-ol is its relatively high cost compared to other chiral amino alcohols.

Future Directions

There are several future directions for the research on (3R,4R)-3-aminoazepan-4-ol. One possible direction is to explore its potential as a therapeutic agent for various diseases such as epilepsy, pain, and inflammation. Another direction is to investigate its catalytic properties and develop new synthetic methodologies based on its unique chemical properties. Furthermore, more studies are needed to elucidate its mechanism of action and identify its molecular targets in the body.

Synthesis Methods

The synthesis of (3R,4R)-3-aminoazepan-4-ol involves the condensation of 4-hydroxy-2,2-dimethyl-1,3-oxazolidine with (R)-(-)-3-chloro-1,2-propanediol in the presence of a base such as sodium hydroxide. The resulting product is then treated with ammonia to obtain (3R,4R)-3-aminoazepan-4-ol with a high enantiomeric purity.

Scientific Research Applications

(3R,4R)-3-aminoazepan-4-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, asymmetric synthesis, and catalysis. In medicinal chemistry, it has been reported to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been used as a chiral auxiliary in asymmetric synthesis to obtain enantiomerically pure compounds. Additionally, (3R,4R)-3-aminoazepan-4-ol has been employed as a ligand in catalysis to enhance the efficiency and selectivity of chemical reactions.

properties

CAS RN

150989-57-4

Product Name

(3R,4R)-3-aminoazepan-4-ol

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3R,4R)-3-aminoazepan-4-ol

InChI

InChI=1S/C6H14N2O/c7-5-4-8-3-1-2-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1

InChI Key

ZZWNCDLYERZDIQ-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@H]([C@@H](CNC1)N)O

SMILES

C1CC(C(CNC1)N)O

Canonical SMILES

C1CC(C(CNC1)N)O

synonyms

1H-Azepin-4-ol,3-aminohexahydro-,(3R,4R)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.